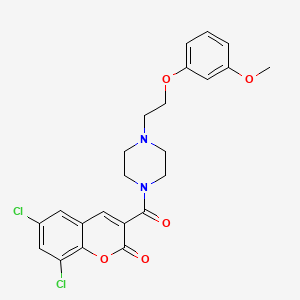

6,8-dichloro-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6,8-dichloro-3-[4-[2-(3-methoxyphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N2O5/c1-30-17-3-2-4-18(14-17)31-10-9-26-5-7-27(8-6-26)22(28)19-12-15-11-16(24)13-20(25)21(15)32-23(19)29/h2-4,11-14H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMAOYOIILCFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,8-Dichloro-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones, characterized by a bicyclic structure containing a benzopyran moiety. The compound features multiple functional groups, including dichloro and piperazine functionalities, which enhance its lipophilicity and potentially influence its biological activity. Its complex structure has attracted interest in medicinal chemistry for potential therapeutic applications.

Potential Therapeutic Applications

The potential applications of this compound include:

- Pharmaceutical Development : Given its structural characteristics and biological activity, this compound could serve as a lead candidate for drug development targeting inflammatory diseases or neurological disorders.

- Research Tool : It may also be utilized as a tool to study specific biological pathways or receptor interactions due to its unique functional groups.

Interaction Studies

Interaction studies are essential for understanding the binding affinity and selectivity of this compound towards various biological targets. Techniques employed in these studies typically include molecular docking and kinetic assays to evaluate interactions with enzyme targets. For instance, compounds with similar structures have shown moderate inhibitory effects against AChE and butyrylcholinesterase (BChE), suggesting that this compound may also exhibit dual inhibitory effects against these enzymes .

Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Inhibition of COX | Anti-inflammatory properties | |

| AChE Inhibition | Cognitive enhancement potential | |

| BChE Inhibition | Potential benefits in Alzheimer's disease |

Structure-Activity Relationship (SAR)

The following table summarizes the structural components and their inferred biological activities based on related compounds:

Case Study 1: Inhibition of Acetylcholinesterase

In a study evaluating various piperazine derivatives, it was found that specific substitutions at the para-position significantly influenced the inhibitory effects on AChE. Compounds with electron-donating groups exhibited reduced activity, whereas halogen substitutions enhanced binding affinity at key sites . This suggests that this compound may similarly benefit from strategic modifications to improve efficacy.

Case Study 2: Anti-inflammatory Properties

Research on structurally similar chromenones has indicated their potential as COX inhibitors. For example, derivatives were tested for their ability to reduce inflammation in vitro and in vivo models, demonstrating significant reductions in inflammatory markers . This supports the hypothesis that this compound could possess similar therapeutic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chromen-2-one Derivatives

a. Halogen-Substituted Coumarins

- SVM Series (SVM3, SVM5, SVM11): These compounds share the 6,8-dichloro-chromen-2-one core but differ in the substituents at the 3-position. For example: SVM3: Features a 4-chlorobenzylidene-thiazole group. SVM5: Substituted with a thiophene-2-ylmethylene-thiazole group. SVM11: Contains a 3,5-dichloro-2-hydroxybenzylidene-thiazole moiety. LC-MS data for these analogs show molecular weights ranging from 406 to 430 g/mol, with minor variations in elemental composition .

b. Brominated Analogs

- BB06847 : A dibromo analog (6,8-dibromo-chromen-2-one) with a 4-(2-methylphenyl)piperazine-1-carbonyl group.

Piperazine-Functionalized Derivatives

a. HBK Series (HBK14–HBK19)

These compounds feature piperazine linked to methoxyphenyl groups via alkoxy chains. Examples include:

- HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.

- HBK17: 1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride. Comparison: The target compound’s 2-(3-methoxyphenoxy)ethyl chain provides a balance of flexibility and steric hindrance compared to HBK15’s chloro-methylphenoxy group.

b. Pruvanserin Hydrochloride

- A non-coumarin piperazine derivative with a 7-indole-3-carbonitrile group. Key Contrast: While Pruvanserin’s piperazine is linked to a fluorophenyl-ethyl chain, the target compound’s 3-methoxyphenoxyethyl group introduces distinct electronic (methoxy donor) and steric profiles. Pruvanserin’s clinical relevance in CNS disorders highlights the piperazine moiety’s versatility in drug design .

Thiazole-Linked Coumarins

- SVM6: Contains a pyridin-4-ylmethylene-thiazole group. This difference may influence target selectivity, particularly in kinase or protease inhibition .

Pharmacological and Physicochemical Properties

| Compound | LogP* | Molecular Weight (g/mol) | Key Functional Groups | Potential Biological Activity |

|---|---|---|---|---|

| Target Compound | ~3.5 | ~480 | 3-Methoxyphenoxy, Piperazine | Anticancer, Antimicrobial |

| SVM11 | ~2.8 | 430 | 3,5-Dichloro-2-hydroxybenzyl | Antioxidant, Enzyme Inhibition |

| HBK15 | ~4.1 | 420 | 2-Chloro-6-methylphenoxy | CNS Modulation |

| BB06847 | ~4.5 | 506.19 | 6,8-Dibromo, 2-Methylphenyl | Antiproliferative |

*Estimated using fragment-based methods.

Q & A

Q. What synthetic strategies are optimal for constructing the piperazine-carbonyl-chromenone scaffold in this compound?

The core structure involves coupling a piperazine derivative to a chromen-2-one moiety via a carbonyl linker. A validated approach involves:

- Step 1 : Synthesize the chromen-2-one core via condensation of substituted salicylaldehydes with β-keto esters under acidic conditions (e.g., H₂SO₄ catalysis) .

- Step 2 : Introduce the piperazine-ethylphenoxy side chain using a nucleophilic substitution reaction. For example, react 1-(2-(3-methoxyphenoxy)ethyl)piperazine with chloroacetyl chloride in anhydrous dichloromethane (DCM) and triethylamine (TEA) as a base .

- Step 3 : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. Key Data :

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Temp. | 273 K (chloroacetylation) | |

| Purification | Recrystallization (ethanol) | |

| Yield Range | 60–75% (chromenone derivatives) |

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Employ a C18 column with methanol/water (70:30) mobile phase at 1 mL/min, UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₂Cl₂N₂O₅).

- NMR : Key signals include:

- Melting Point : Compare observed mp (e.g., 225°C dec.) with literature values .

Q. What solubility and stability challenges arise during formulation for biological assays?

- Solubility : The compound is sparingly soluble in aqueous buffers (<50 µg/mL at pH 7.4). Use DMSO for stock solutions (≤10 mM) and dilute in PBS for assays .

- Stability : Hydrolysis of the carbonyl linker may occur under basic conditions. Store lyophilized powder at –20°C and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?

Design analogs with systematic modifications:

- Piperazine Substitution : Replace the 3-methoxyphenoxy group with bulkier aryl groups (e.g., 4-chlorophenyl) to assess steric effects on target binding .

- Chromenone Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 6,8-positions to enhance electrophilicity .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. Example SAR Table :

| Analog | Modification | IC₅₀ (nM) |

|---|---|---|

| Parent | None | 120 ± 15 |

| A | 4-Cl-phenyl | 85 ± 10 |

| B | 6-NO₂ | 45 ± 5 |

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:

- Standardized Assays : Use recombinant enzymes (≥95% purity) and ATP concentrations adjusted to Km values .

- Impurity Profiling : Quantify by-products (e.g., hydrolyzed chromenone) via LC-MS and correlate with bioactivity .

- Orthogonal Validation : Confirm hits using surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Molecular Docking : Model interactions with target proteins (e.g., PI3Kγ) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to key residues (e.g., Lys833) .

Q. What mechanistic insights explain the compound’s inhibitory effects on specific enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.